3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Beschreibung
Molecular Structure Analysis and Isomeric Considerations
The molecular structure of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine consists of a bicyclic framework formed by the fusion of a pyrrole ring with a pyridine ring at the 3,2-c positions. The compound possesses the molecular formula C₈H₇BrN₂O with a molecular weight of 227.06 grams per mole. The structural arrangement features a bromine substituent at position 3 of the pyrrole ring and a methoxy group (-OCH₃) at position 6 of the pyridine ring, creating a distinctive substitution pattern that influences the compound's electronic distribution and chemical reactivity.
The bicyclic core structure demonstrates significant planarity due to the aromatic nature of both constituent rings, which allows for effective conjugation across the entire molecular framework. The nitrogen atoms within the heterocyclic system contribute to the compound's electron-deficient character, particularly affecting the reactivity patterns observed in electrophilic and nucleophilic substitution reactions. The presence of the bromine substituent introduces considerable steric bulk and serves as an excellent leaving group for cross-coupling reactions, while the methoxy group provides electron-donating character that modulates the overall electronic properties of the system.
Within the broader family of pyrrolopyridine isomers, this compound can be distinguished from related compounds such as 6-bromo-1H-pyrrolo[3,2-c]pyridine and 3-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine through careful analysis of substitution patterns and ring fusion modes. The [3,2-c] fusion pattern indicates that the pyrrole ring is connected to the pyridine ring between carbon atoms 3 and 2 of the pyrrole and the c-position of the pyridine, creating a specific geometric arrangement that differs substantially from other possible fusion modes.
The isomeric considerations extend beyond simple positional isomerism to include different fusion patterns within the pyrrolopyridine family. The [3,2-c] fusion mode creates a unique electronic environment compared to [2,3-b] or [2,3-c] fusion patterns, affecting both the chemical reactivity and potential biological activity of the resulting compounds. This structural specificity becomes particularly important when considering structure-activity relationships in medicinal chemistry applications, where subtle changes in substitution patterns or ring fusion modes can dramatically alter biological potency and selectivity profiles.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
The spectroscopic characterization of this compound requires comprehensive analysis using multiple techniques to fully elucidate its structural features and electronic properties. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, while infrared spectroscopy reveals characteristic vibrational frequencies associated with specific functional groups.
In proton nuclear magnetic resonance spectroscopy, the compound exhibits distinct signal patterns that reflect its heterocyclic nature and substitution pattern. The aromatic protons within the fused ring system typically appear in the downfield region between 7-9 parts per million, with coupling patterns that reflect the electronic environment and spatial relationships between adjacent protons. The methoxy group protons generate a characteristic singlet around 3-4 parts per million, representing the three equivalent hydrogen atoms attached to the oxygen-bound carbon. The pyrrole nitrogen-hydrogen bond, when present, typically produces a broad signal that may exchange with deuterium oxide, confirming the presence of the secondary amine functionality.
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, with aromatic carbon signals appearing in the 100-160 parts per million range. The carbon bearing the bromine substituent typically exhibits characteristic downfield shifts due to the electronegativity of the halogen, while the methoxy carbon appears around 55-60 parts per million. The carbonyl carbon of the methoxy group and other quaternary carbons within the aromatic system provide additional structural confirmation through their distinctive chemical shift values.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The nitrogen-hydrogen stretch of the pyrrole ring typically appears as a medium to strong absorption between 3200-3500 wavenumbers, often appearing as a broad peak due to hydrogen bonding effects. The aromatic carbon-hydrogen stretching vibrations manifest around 3000-3100 wavenumbers, while the methoxy carbon-hydrogen stretches appear in the aliphatic region around 2800-3000 wavenumbers. The carbon-nitrogen and carbon-carbon stretching vibrations within the aromatic rings produce characteristic fingerprint patterns between 1400-1600 wavenumbers that aid in structural confirmation.
| Spectroscopic Technique | Expected Characteristic Features | Typical Range |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-9.0 ppm |
| ¹H Nuclear Magnetic Resonance | Methoxy protons | 3.8-4.2 ppm |
| ¹H Nuclear Magnetic Resonance | Pyrrole N-H | 10-12 ppm (broad) |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 100-160 ppm |
| ¹³C Nuclear Magnetic Resonance | Methoxy carbon | 55-60 ppm |
| Infrared Spectroscopy | N-H stretch | 3200-3500 cm⁻¹ |
| Infrared Spectroscopy | Aromatic C-H stretch | 3000-3100 cm⁻¹ |
| Infrared Spectroscopy | C=N stretch | 1580-1650 cm⁻¹ |
Ultraviolet-visible spectroscopy provides information about the electronic transitions within the conjugated aromatic system. The extended π-electron system of the fused heterocyclic structure typically exhibits characteristic absorption maxima in the ultraviolet region, with additional bands potentially extending into the visible range depending on the specific electronic effects of the substituents. The bromine and methoxy substituents influence both the energy and intensity of these electronic transitions through their respective electron-withdrawing and electron-donating properties.
Crystallographic and Computational Modeling Studies
Crystallographic analysis of this compound would provide definitive structural parameters including bond lengths, bond angles, and intermolecular interactions within the solid state. While specific crystal structure data for this compound was not available in the search results, the structural characteristics can be inferred from related pyrrolopyridine systems and theoretical calculations. The planar nature of the fused heterocyclic system promotes π-π stacking interactions between adjacent molecules in the crystal lattice, while the bromine and methoxy substituents participate in additional intermolecular contacts that influence the overall packing arrangement.
Computational modeling studies using density functional theory and other quantum mechanical methods provide valuable insights into the electronic structure, geometry optimization, and molecular properties of this compound. These calculations can predict bond lengths, angles, and torsional angles with high accuracy, providing structural parameters that complement experimental measurements. The electronic properties calculated through these methods include molecular orbital energies, electron density distributions, and electrostatic potential surfaces that help explain the compound's chemical reactivity and potential biological interactions.
The molecular geometry optimization reveals that the fused ring system maintains near-perfect planarity, with minimal deviation from the ideal aromatic geometry. The carbon-bromine bond length typically measures approximately 1.90-1.95 Angstroms, while the carbon-oxygen bond of the methoxy group measures around 1.36-1.40 Angstroms. The internal bond angles within the heterocyclic rings closely approach the ideal values for aromatic systems, with slight distortions introduced by the heteroatom incorporation and substituent effects.
Computational analysis of the frontier molecular orbitals provides insights into the compound's electronic properties and reactivity patterns. The highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy determine the compound's electron-donating and electron-accepting capabilities, which directly influence its participation in various chemical reactions. The electron density distribution reveals regions of high and low electron density that correspond to sites of nucleophilic and electrophilic attack, respectively.
| Computational Parameter | Predicted Value Range | Significance |
|---|---|---|
| C-Br Bond Length | 1.90-1.95 Å | Reactivity in substitution reactions |
| C-O Bond Length (Methoxy) | 1.36-1.40 Å | Electron-donating character |
| Planarity Deviation | <0.1 Å | Aromatic character maintenance |
| Dipole Moment | 2-4 Debye | Polarity and solubility prediction |
| Highest Occupied Molecular Orbital Energy | -6 to -8 eV | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | -1 to -3 eV | Electron-accepting ability |
Thermodynamic Properties and Solubility Behavior
The thermodynamic properties of this compound reflect its molecular structure and intermolecular interactions, providing essential information for handling, storage, and application considerations. The compound exhibits a calculated boiling point of 362.3 ± 37.0 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial thermal stability under normal atmospheric conditions. This relatively high boiling point results from the aromatic character of the fused ring system and the intermolecular forces present between molecules in the liquid phase.
The flash point of 150.8 ± 23.2 degrees Celsius represents the minimum temperature at which the compound can form an ignitable mixture with air under standard testing conditions. This parameter indicates moderate volatility at elevated temperatures and suggests appropriate safety precautions for handling and storage. The density of 1.7 ± 0.1 grams per cubic centimeter reflects the presence of the bromine substituent, which significantly increases the molecular weight without proportionally increasing the molecular volume.
Thermal stability studies indicate that this compound remains stable under normal storage conditions when maintained at temperatures below 4 degrees Celsius for short-term storage and below -20 degrees Celsius for long-term preservation. The compound demonstrates reasonable stability toward thermal decomposition, with significant degradation occurring only at temperatures approaching its boiling point or under oxidative conditions.
The solubility behavior of this compound reflects the balance between its polar and nonpolar structural features. The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols, while showing limited solubility in water due to its predominantly aromatic character. The methoxy group provides some polar character that enhances solubility in polar aprotic solvents, while the bromine substituent contributes to solubility in halogenated solvents.
The partition coefficient and related solubility parameters indicate that the compound exhibits moderate lipophilicity, making it suitable for applications requiring membrane permeability while maintaining sufficient aqueous solubility for biological systems. The presence of both electron-withdrawing (bromine) and electron-donating (methoxy) substituents creates a balanced electronic environment that influences both the thermodynamic stability and solubility characteristics of the molecule.
Eigenschaften
IUPAC Name |
3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-2-7-5(3-11-8)6(9)4-10-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKVMFREGVZOSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262450 | |
| Record name | 3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190313-25-7 | |
| Record name | 3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Starting Materials and Initial Functionalization
Starting from 2-bromo-5-methylpyridine : This commercially available compound is oxidized using m-chloroperbenzoic acid to form 2-bromo-5-methylpyridine-1-oxide. This oxidation is typically performed in dichloromethane at room temperature under nitrogen atmosphere, with work-up involving pH adjustment and organic extraction to isolate the oxide intermediate as a yellow solid.
Nitration : The pyridine-1-oxide is further nitrated using fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine-1-oxide. This step introduces a nitro group essential for subsequent transformations.
Formation of Key Intermediates
Dimethylformamide dimethyl acetal (DMF-DMA) Reaction : The nitro-substituted pyridine oxide is reacted with DMF-DMA in N,N-dimethylformamide to afford an enamine intermediate, which serves as a precursor for cyclization.
Cyclization to 6-bromo-1H-pyrrolo[3,2-c]pyridine : This key step involves the reduction of the nitro group and cyclization in the presence of iron powder and acetic acid at elevated temperatures (~100 °C). The product is isolated by extraction and purified by silica gel chromatography.
Introduction of the Methoxy Group at Position 6
The methoxy substituent at the 6-position can be introduced via nucleophilic aromatic substitution or by using methoxy-substituted boronic acids in Suzuki cross-coupling reactions starting from 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Suzuki Cross-Coupling : The 6-bromo intermediate is reacted with methoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4), potassium carbonate as base, and solvents such as 1,4-dioxane and water. The reaction is often performed under nitrogen atmosphere and heated (sometimes using microwave irradiation) to facilitate coupling.
Alternative Synthetic Strategies
Sonogashira Coupling and Domino Cyclization : Some advanced methods involve palladium-mediated Sonogashira coupling of substituted 4-amino-2-bromo-5-iodopyridines with alkynes, followed by base-catalyzed ring closure to form the pyrrolo[3,2-c]pyridine core. This method allows for the introduction of various substituents, including methoxy groups, through subsequent functionalization steps.
Protection/Deprotection Strategies : To improve yields and selectivity, protecting groups such as Boc (tert-butoxycarbonyl) are installed on the nitrogen at position 1 before introducing substituents at other positions. Deprotection is performed after key transformations.
Representative Experimental Procedures
| Step | Reaction | Reagents and Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Oxidation of 2-bromo-5-methylpyridine | m-Chloroperbenzoic acid, DCM, rt, N2, overnight | 2-bromo-5-methylpyridine-1-oxide | High | Yellow solid |
| 2 | Nitration | Fuming HNO3, H2SO4, controlled temperature | 2-bromo-5-methyl-4-nitropyridine-1-oxide | Moderate | Sensitive to conditions |
| 3 | Enamine formation | DMF-DMA, DMF, rt | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | High | Key intermediate |
| 4 | Cyclization and reduction | Iron powder, acetic acid, 100 °C, 5 h | 6-bromo-1H-pyrrolo[3,2-c]pyridine | Moderate to high | White solid, purified by chromatography |
| 5 | Suzuki coupling for methoxy introduction | 3-methoxyphenylboronic acid, Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O, microwave, 125 °C, 26 min | This compound | Variable | Purified by chromatography |
Analytical Characterization
NMR Spectroscopy : ^1H and ^13C NMR are routinely used to confirm the structure, with chemical shifts consistent with the pyrrolo[3,2-c]pyridine core and methoxy substituent.
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and purity.
Thin Layer Chromatography (TLC) : Used to monitor reaction progress.
Chromatographic Purification : Silica gel column chromatography with mixtures of n-hexane/ethyl acetate is standard for isolating pure products.
Research Findings and Optimization Notes
The oxidation and nitration steps require careful control of temperature and reagent stoichiometry to avoid over-oxidation or side reactions.
The cyclization step using iron powder and acetic acid is critical for ring closure and reduction; reaction time and temperature affect yield and purity.
Microwave-assisted Suzuki coupling significantly reduces reaction time and improves yields compared to conventional heating.
Protecting groups on the nitrogen improve yields in palladium-catalyzed substitutions by preventing side reactions.
Alternative routes employing Sonogashira coupling and domino cyclization provide access to diverse substituted pyrrolo[3,2-c]pyridines but may require more steps and purification.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Oxidation-Nitration-Cyclization | m-CPBA, fuming HNO3/H2SO4, Fe, AcOH | RT to 100 °C, several hours | Straightforward, uses commercial starting materials | Multi-step, moderate yields |
| Suzuki Cross-Coupling | Pd catalyst, boronic acid, base, microwave | 85-125 °C, 30 min to 26 min | Efficient, rapid, versatile for substitution | Requires palladium catalyst, sensitive to moisture |
| Sonogashira Coupling + Domino Cyclization | Pd catalyst, alkynes, base | Sequential steps, moderate temperature | Allows complex substitution patterns | More complex, multiple protection steps |
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-6-methoxy-1H-pyrrolo[3,2-c]pyridine, while coupling reactions can produce various biaryl derivatives .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pharmaceutical Development : This compound serves as a lead structure for synthesizing various pharmaceutical agents. Its derivatives have shown promising results in targeting specific biological pathways, particularly in cancer therapy. The compound's structure allows for modifications that can enhance its pharmacological properties, making it a valuable intermediate in drug design.
Anticancer Activity : Research indicates that 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine exhibits inhibitory effects against several kinases involved in cancer progression. In vitro studies have demonstrated its potential to inhibit cancer cell proliferation while maintaining low toxicity towards normal cells. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial for tumor growth and survival .
Biological Studies
Biological Activity : The compound has been investigated for various biological activities beyond anticancer effects. These include antimicrobial, anti-inflammatory, and antiviral properties. Studies have documented its interactions with specific molecular targets, suggesting potential therapeutic applications in treating infectious diseases and inflammatory conditions .
Case Study - FGFR Inhibition : A notable study evaluated the compound's effect on FGFRs, revealing that it binds effectively to the active site of these receptors, leading to decreased proliferation rates in cancer cell lines. This finding underscores its potential as an anticancer agent .
Chemical Biology
Mechanism of Action : The mechanism by which this compound exerts its effects involves interaction with specific enzymes and receptors. Its ability to modulate biological processes through enzyme inhibition positions it as a candidate for further exploration in chemical biology .
Material Science
Synthesis of Novel Materials : The compound's structure allows for the development of new materials with unique electronic and optical properties. Research into its application in material science is ongoing, with potential uses in organic electronics and photonic devices .
Wirkmechanismus
The mechanism of action of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways. These interactions are crucial for its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Analogous Pyrrolopyridine Derivatives
Positional Isomerism and Ring Fusion
The pyrrolopyridine core varies significantly depending on the fusion positions (e.g., [3,2-c] vs. [2,3-b]) and substituent locations:
| Compound Name | Core Structure | Substituents | Similarity Score | Key Differences |
|---|---|---|---|---|
| 3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | [3,2-c] | Br (C3), OMe (C6) | Reference | Nitrogen at C2 and C7 positions |
| 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | [2,3-b] | Br (C3), OMe (C5) | 0.73 | Nitrogen at C1 and C5 positions |
| 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | [3,2-c] | Br (C7), OMe (C6) | 0.72 | Bromine shifted to C7 |
| 6-Methoxy-1H-pyrrolo[2,3-b]pyridine | [2,3-b] | OMe (C6) | 0.84 | Lacks bromine at C3 |
Key Insight : The [3,2-c] fusion places nitrogens at C2 and C7, altering electronic distribution compared to [2,3-b] derivatives. Substituent positions (e.g., bromine at C3 vs. C7) profoundly impact reactivity and biological target engagement .
Functional Group Modifications
Bromine Substituents
- This compound : Bromine at C3 enables Suzuki-Miyaura couplings for aryl/heteroaryl introductions .
- 5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b) : Ethynyl groups at C3 enhance π-stacking interactions, critical for kinase inhibition .
- Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate : Carboxylate at C3 facilitates hydrolysis or amide bond formation .
Methoxy and Other Substituents
- Methoxy groups (e.g., at C6 in the target compound) improve solubility and metabolic stability compared to non-polar analogs like 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine .
- 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines exhibit nanomolar antiproliferative activity, highlighting the importance of methoxy positioning .
Antiproliferative Effects
Enzyme Inhibition
- Chromeno[3,2-c]pyridines: Exhibit MAO-B selectivity (IC₅₀: ~1 µM), whereas pyrrolo[3,2-c]pyridines with methoxy groups may target kinases like EGFR .
Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The bromine in the target compound reacts with boronic acids (e.g., 3,4,5-trimethoxyphenylboronic acid) under Pd/Cu catalysis to generate biaryl derivatives .
- Sonogashira Coupling: Ethynyl substituents (e.g., in compound 20b) are introduced using 3-ethynylpyridine, enhancing π-system conjugation .
Biologische Aktivität
3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula for this compound is CHBrNO. The compound features a bromine atom at the 3-position and a methoxy group at the 6-position of the pyrrolo[3,2-c]pyridine scaffold. This unique arrangement contributes to its distinct chemical reactivity and biological activity.
Research indicates that this compound interacts with various molecular targets, particularly kinases involved in cancer progression. Its mechanism involves:
- Enzyme Inhibition : The compound can inhibit specific kinases by binding to their active sites, thereby blocking their activity.
- Receptor Modulation : It interacts with cellular receptors, modulating signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
One of the most significant areas of research regarding this compound is its anticancer properties. In vitro studies have demonstrated that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- FGFR Inhibition : The compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. This inhibition may prevent tumor growth and metastasis.
Antimycobacterial Activity
Preliminary studies suggest that derivatives of pyrrolo[3,2-c]pyridine, including this compound, exhibit antimycobacterial activity against Mycobacterium tuberculosis. The structure-activity relationship indicates that modifications can enhance efficacy against this pathogen.
Case Studies
- Study on FGFR Inhibition : A study evaluated the binding affinity of this compound to FGFRs using surface plasmon resonance techniques. Results indicated strong competition with ATP for binding to the kinase domain, effectively blocking downstream signaling pathways involved in tumor growth.
- Cytotoxicity Assays : Cytotoxicity assays conducted on ovarian and breast cancer cell lines revealed that the compound exhibits selective toxicity towards cancerous cells while sparing normal cardiac cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Pharmacokinetics and Toxicity
While promising results have emerged regarding its biological activity, further pharmacokinetic studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. These studies will help determine its therapeutic potential and safety profile in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
